molecular formula C10H19BrO2 B023364 2-Bromo-2-propylpentanoic acid ethyl ester CAS No. 99174-91-1

2-Bromo-2-propylpentanoic acid ethyl ester

Cat. No. B023364
CAS RN: 99174-91-1
M. Wt: 251.16 g/mol
InChI Key: XCMXLQNYBNGQAY-UHFFFAOYSA-N
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Description

"2-Bromo-2-propylpentanoic acid ethyl ester" is a compound that can be synthesized through various chemical reactions, involving the manipulation of molecular structures and functional groups. It is studied for its unique chemical and physical properties, which contribute to its potential applications in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of similar brominated esters and compounds typically involves reactions with electrophiles in the presence of bases or catalysts. For example, the reaction of 2,3-allenoates with TsNBr2 in the presence of K2CO3 produces (1E,2E)-3-bromo-4-oxo-N'-tosyl-2-alkenoxylimidic acid ethyl esters in a highly stereoselective manner, suggesting a potential pathway for synthesizing related structures (Shen & Huang, 2007).

Molecular Structure Analysis

The molecular structure of compounds like "2-Bromo-2-propylpentanoic acid ethyl ester" can be analyzed using various spectroscopic techniques. X-ray crystallography, for instance, has been utilized to determine the structures of closely related compounds, providing insight into their molecular geometry and electronic configuration.

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including rearrangements under basic conditions, which can transform them into different products with varied functional groups. A notable reaction is the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives, which proceeds through a dioxolane intermediate (Alliot, Gravel, & Doris, 2013).

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-2-propylpentanoic acid ethyl ester is involved in various synthesis processes. A study explored the preparation of ethyl esters of 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid and related compounds, indicating its use in complex organic synthesis (Zelinsky & Elagina, 1953).
  • Another research highlighted the unexpected reaction of 2-vinyloxyethyl isothiocyanate with halocarboxylic acids, leading to the formation of specific ethyl esters. This demonstrates its reactivity and potential in producing novel compounds (Nedolya et al., 1993).

Material Science and Polymers

  • In the field of material science, this ester has been used in the synthesis of pendent carbonate ester groups on aliphatic polycarbonates. Such applications are significant in the development of biodegradable polymers (Ben-Shaba & Domb, 2006).

Medicinal Chemistry

  • Though specific to a derivative of valproic acid, research has indicated the use of similar esters in the study of antiepileptic drugs. Ethyl esters of major valproic acid metabolites have been assessed for anticonvulsant activity, highlighting the potential of such compounds in medicinal chemistry (Bruni et al., 1981).

Organic Chemistry and Reactions

  • Studies have also looked into the reactions of this ester under various conditions. For instance, a novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives was reported, providing insights into complex reaction mechanisms (Alliot et al., 2013).

Safety And Hazards

“2-Bromo-2-propylpentanoic acid ethyl ester” is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye damage, and is flammable .

properties

IUPAC Name

ethyl 2-bromo-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMXLQNYBNGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454370
Record name 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-propylpentanoic acid ethyl ester

CAS RN

99174-91-1
Record name 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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